Benzenecarbodithioic acid, 4-methoxy-, ethyl ester
Description
Benzenecarbodithioic acid, 4-methoxy-, ethyl ester (IUPAC name) is an organosulfur compound characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the para position and an ethyl dithiocarboxylate (-SC(S)OEt) group.
Properties
CAS No. |
942-85-8 |
|---|---|
Molecular Formula |
C10H12OS2 |
Molecular Weight |
212.3 g/mol |
IUPAC Name |
ethyl 4-methoxybenzenecarbodithioate |
InChI |
InChI=1S/C10H12OS2/c1-3-13-10(12)8-4-6-9(11-2)7-5-8/h4-7H,3H2,1-2H3 |
InChI Key |
KCZXCBZHGXIJNO-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=S)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Biological Activity
Benzenecarbodithioic acid, 4-methoxy-, ethyl ester, also known as Ethyl 4-methoxybenzoate or Ethyl p-anisate (CAS No. 94-30-4), is an organic compound belonging to the class of benzoic acid esters. This compound has garnered attention in recent years for its potential biological activities, particularly in the realms of cancer research and cellular biology. This article delves into the biological activity of this compound, presenting data from various studies, case studies, and relevant findings.
- Chemical Formula: C10H12O3
- Molecular Weight: 180.20 g/mol
- IUPAC Name: Ethyl 4-methoxybenzoate
- Synonyms: Ethyl anisate, Ethyl p-anisate
Structure
The structure of Ethyl 4-methoxybenzoate can be represented as follows:
Antitumor Properties
Recent studies have explored the antitumor potential of ethyl esters derived from p-coumaric acid, which shares structural similarities with this compound. Research indicates that these ester derivatives exhibit significant cytotoxic effects against melanoma cells.
Case Study: Antitumor Efficacy
A study investigated the effects of ethyl and butyl esters of p-coumaric acid on murine B16-F10 and human SK-MEL-25 melanoma cells. Key findings include:
- Cell Viability: The ethyl ester showed substantial tumor cell death at concentrations below 1 mM.
- Mechanism of Action: The compound induced cell cycle arrest at the G0/G1 phase in B16-F10 cells and S/G2 phase in SK-MEL-25 cells.
- In Vivo Results: The butyl ester derivative significantly suppressed tumor growth in vivo compared to untreated controls .
Toxicological Profile
The toxicological properties of this compound have been evaluated in various contexts:
| Endpoint | Findings |
|---|---|
| LD50 Oral | 2040 mg/kg (Rat) |
| Carcinogenicity | Not listed by IARC, NTP, or ACGIH |
| Mutagenicity | No significant effects reported |
| Reproductive Effects | No information available |
| Developmental Effects | No information available |
The compound is classified as having no significant acute or chronic effects based on current data .
The biological activity of this compound appears to be linked to its ability to modulate cellular pathways involved in apoptosis and cell cycle regulation. The mechanism may involve:
- Induction of Apoptosis: Through activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest: Preventing progression through critical checkpoints, thereby inhibiting proliferation.
Summary of Studies
- Antitumor Activity : Investigations into the antitumor properties revealed that the compound effectively reduced viability in melanoma cell lines.
- Toxicological Assessments : Comprehensive evaluations indicate low acute toxicity with no significant long-term health risks noted.
- Mechanistic Insights : Studies suggest that the compound may influence key signaling pathways related to cancer progression.
Future Directions
Further research is warranted to explore:
- The full spectrum of biological activities beyond antitumor effects.
- Potential applications in drug formulation, particularly in nanoparticle delivery systems that enhance therapeutic efficacy while minimizing side effects.
Comparison with Similar Compounds
Research Findings and Gaps
- Synthetic Routes : Dithiocarboxylates are typically synthesized via reaction of carbon disulfide with Grignard reagents or thiols, while carboxylates derive from acid-catalyzed esterification.
- Stability : Dithioates are prone to hydrolysis under acidic/alkaline conditions, whereas carboxylic esters are more stable.
- Toxicity Data: Limited information on dithiocarboxylate toxicity; carboxylic esters (e.g., ethyl p-anisate) are generally recognized as safe (GRAS).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
